molecular formula C20H27N5 B14137090 N,N-Dimethyl-2-[1-(2-methylphenyl)-1H-tetrazol-5-yl]tricyclo[3.3.1.13,7]decan-2-amine CAS No. 954239-79-3

N,N-Dimethyl-2-[1-(2-methylphenyl)-1H-tetrazol-5-yl]tricyclo[3.3.1.13,7]decan-2-amine

Cat. No.: B14137090
CAS No.: 954239-79-3
M. Wt: 337.5 g/mol
InChI Key: CATOUASTIBXFQS-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-[1-(2-methylphenyl)-1H-tetrazol-5-yl]tricyclo[3.3.1.13,7]decan-2-amine is a complex organic compound known for its unique structural properties. This compound features a tricyclic decane core, a tetrazole ring, and a dimethylamine group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-[1-(2-methylphenyl)-1H-tetrazol-5-yl]tricyclo[3.3.1.13,7]decan-2-amine typically involves multiple steps:

    Formation of the Tricyclic Decane Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Tetrazole Ring: The tetrazole ring is introduced via a cycloaddition reaction, often using azide and nitrile precursors.

    Attachment of the Dimethylamine Group: This final step involves the alkylation of the amine group with dimethylamine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing high-pressure reactors and continuous flow systems to ensure efficiency and yield. The use of automated systems and advanced purification techniques, such as chromatography, is common to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-[1-(2-methylphenyl)-1H-tetrazol-5-yl]tricyclo[3.3.1.13,7]decan-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N,N-Dimethyl-2-[1-(2-methylphenyl)-1H-tetrazol-5-yl]tricyclo[3.3.1.13,7]decan-2-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-[1-(2-methylphenyl)-1H-tetrazol-5-yl]tricyclo[3.3.1.13,7]decan-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-1-adamantylamine: Shares the adamantylamine core but lacks the tetrazole ring.

    Tetrazole Derivatives: Compounds with similar tetrazole rings but different core structures.

    Tricyclic Amines: Compounds with similar tricyclic cores but different substituents.

Uniqueness

N,N-Dimethyl-2-[1-(2-methylphenyl)-1H-tetrazol-5-yl]tricyclo[3.3.1.13,7]decan-2-amine is unique due to its combination of a tricyclic decane core, a tetrazole ring, and a dimethylamine group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

954239-79-3

Molecular Formula

C20H27N5

Molecular Weight

337.5 g/mol

IUPAC Name

N,N-dimethyl-2-[1-(2-methylphenyl)tetrazol-5-yl]adamantan-2-amine

InChI

InChI=1S/C20H27N5/c1-13-6-4-5-7-18(13)25-19(21-22-23-25)20(24(2)3)16-9-14-8-15(11-16)12-17(20)10-14/h4-7,14-17H,8-12H2,1-3H3

InChI Key

CATOUASTIBXFQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=NN=N2)C3(C4CC5CC(C4)CC3C5)N(C)C

Origin of Product

United States

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